molecular formula C26H17FN2O5S B14093944 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093944
M. Wt: 488.5 g/mol
InChI Key: QFUXLJJSNANCPY-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols, benzothiazoles, and chromeno[2,3-c]pyrroles. Key steps in the synthesis may involve:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives under acidic conditions.

    Coupling reactions: The benzothiazole moiety can be coupled with the chromeno[2,3-c]pyrrole core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functional group modifications: Introduction of the ethoxy and hydroxy groups on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced at the benzothiazole ring or other reducible functional groups using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halogens (Br2, Cl2), nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s aromatic systems and functional groups make it a candidate for the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups and aromatic systems allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-3-(4-fluorophenyl)-7-methoxy-4H-chromen-4-one: This compound shares structural similarities with the chromeno[2,3-c]pyrrole core and the fluorophenyl group.

    1-(3-Ethoxy-4-methylphenyl)propan-1-ol: This compound has a similar ethoxyphenyl group but differs in the rest of its structure.

Uniqueness

1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno[2,3-c]pyrrole core with a benzothiazole moiety and multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H17FN2O5S

Molecular Weight

488.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H17FN2O5S/c1-2-33-19-11-13(7-10-17(19)30)22-21-23(31)15-5-3-4-6-18(15)34-24(21)25(32)29(22)26-28-16-9-8-14(27)12-20(16)35-26/h3-12,22,30H,2H2,1H3

InChI Key

QFUXLJJSNANCPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)O

Origin of Product

United States

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